molecular formula C8H13BrN2O B2612359 [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol CAS No. 2101197-25-3

[4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B2612359
CAS No.: 2101197-25-3
M. Wt: 233.109
InChI Key: YBHSBOQLPBFYTL-UHFFFAOYSA-N
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Description

[4-Bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative characterized by a bromine atom at the 4-position, a branched butan-2-yl group at the 1-position, and a hydroxymethyl (-CH2OH) group at the 5-position. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and agrochemical research due to its structural versatility. The bromine atom enhances electrophilic reactivity, while the hydroxymethyl group provides hydrogen-bonding capability, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

(4-bromo-2-butan-2-ylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSBOQLPBFYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the bromination of 1-(butan-2-yl)-1H-pyrazole-5-ylmethanol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another synthetic route involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the butan-2-yl group. This can be done by reacting a suitable precursor, such as 4-bromo-1H-pyrazole, with butan-2-yl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-bromo-1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(butan-2-yl)-1H-pyrazol-5-ylmethanol.

    Substitution: 4-azido-1-(butan-2-yl)-1H-pyrazol-5-ylmethanol or 4-thio-1-(butan-2-yl)-1H-pyrazol-5-ylmethanol.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, studies have shown that [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol demonstrates activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.25
Escherichia coli0.30

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been evaluated through various models, indicating that it may inhibit cyclooxygenase (COX) enzymes crucial in inflammation pathways.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound40%75%

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, showing cytotoxic effects against several cancer cell lines.

Cell Line IC50 (μM)
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

Coupling Reactions

The compound can be utilized in cross-coupling reactions to form more complex structures, which are essential in drug discovery and development.

Synthesis of Novel Derivatives

Researchers have explored the modification of the pyrazole ring to create derivatives with enhanced biological activities or novel properties.

Material Science Applications

In material science, compounds like this compound are investigated for their potential use in developing new materials with specific electronic or optical properties.

Case Studies

Recent studies highlight the therapeutic potentials of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrazole derivatives, including this compound, demonstrated its effectiveness against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanisms of this compound revealed that it significantly reduced edema in animal models, indicating its potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol and related pyrazole derivatives:

Compound Name / Structure Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 1-(butan-2-yl), 4-Br, 5-CH2OH Methanol Not explicitly reported Potential bioactivity (inference) -
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b) 1-CH3, 5-Br, 4-CH2OH Methanol 191.03 m.p. 55–56°C; synthesized via DIBAL-H reduction
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid 1-(propan-2-yl), 4-Br, 5-CH2COOH Carboxylic acid Not reported 95% purity; potential synthetic intermediate
[3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol 1-(4-Cl-benzyl), 3-(4-Br-phenyl), 5-CH2OH Methanol 376.66 Oxidized to carbaldehyde; agrochemical use
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid 1-CH3, 4-Br, 5-COOH Carboxylic acid 205.02 Structural analog with altered polarity
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one 1-CH3, 4-Br, 5-BrCH2, 2-(dimethylphenyl) Ketone, bromomethyl 317 (M+H)+ LC/MS data reported; synthetic intermediate

Key Observations :

Bromo positioning: Bromine at the 4-position (common in most analogs) directs electrophilic substitution reactions, while 5-bromo derivatives (e.g., 10b) may exhibit distinct reactivity patterns .

Functional Group Variations: The hydroxymethyl group in the target compound contrasts with carboxylic acid () or ketone () functionalities, altering hydrogen-bonding capacity and solubility. Methanol derivatives are generally more polar than their methyl ester precursors but less acidic than carboxylic acids .

Synthetic Approaches :

  • Similar compounds are synthesized via DIBAL-H reduction (e.g., 10b from esters ), alkylation (e.g., benzyl groups in ), or halogenation . The target compound likely requires selective alkylation at the 1-position, followed by bromination and hydroxymethylation.

Physicochemical Properties :

  • Melting points vary significantly: 10b (55–56°C) vs. aromatic analogs (e.g., 129–130°C for compound 17 in ), reflecting differences in crystallinity and intermolecular forces.
  • Purity : Reported purities range from 85% (crude esters in ) to 95% (acetic acid derivative in ), emphasizing the need for rigorous purification in bioactive applications.

Biological Relevance :

  • Pyrazole derivatives with aromatic substituents (e.g., 4-chlorobenzyl in ) show documented agrochemical activity, while alkyl-substituted variants (e.g., butan-2-yl) may optimize pharmacokinetic profiles in drug discovery .

Biological Activity

The compound [4-bromo-1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C8_{8}H10_{10}BrN3_{3}O. The compound features a bromine atom at the 4-position of the pyrazole ring, which is significant for its biological interactions.

PropertyValue
Molecular Weight232.08 g/mol
Density1.7 g/cm³
Boiling Point310.1 °C at 760 mmHg
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Activity

Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a recent study, a series of pyrazole derivatives were tested against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50_{50} values in the low micromolar range, suggesting potent anticancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

Pyrazole compounds are also recognized for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines.

Research Findings:
A comparative study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammation markers in animal models treated with these compounds, highlighting their potential as therapeutic agents in inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. Compounds containing the pyrazole moiety have shown effectiveness against various bacterial and fungal strains.

Experimental Data:
In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Sigma Receptors: Recent studies suggest that pyrazole derivatives can act as sigma receptor modulators, influencing neuroprotective and analgesic effects .
  • Inflammatory Pathways: By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins involved in inflammation .
  • Cell Cycle Regulation: Apoptotic pathways activated by these compounds lead to cell cycle arrest in cancer cells .

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